2-Piperazineethanol

Description

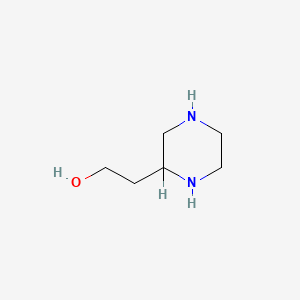

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-2-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c9-4-1-6-5-7-2-3-8-6/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSFSAGQNGRBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027845 | |

| Record name | Piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25154-38-5, 3388-79-2 | |

| Record name | Monohydroxyethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazineethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3388-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Piperazineethanol: Chemical Properties, Structure, and Synthetic Methodologies

Abstract

This technical guide provides a comprehensive overview of 2-Piperazineethanol (also known as 1-(2-Hydroxyethyl)piperazine), a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries. This document delves into its core chemical and physical properties, elucidates its molecular structure through spectroscopic analysis, and presents detailed, field-proven protocols for its synthesis and purification. Designed for researchers, scientists, and drug development professionals, this guide aims to be a critical resource, blending theoretical knowledge with practical, actionable insights to facilitate its effective use in research and development.

Introduction: The Versatility of a Bifunctional Scaffold

This compound (CAS No. 103-76-4) is a substituted piperazine derivative that has garnered considerable attention as a pivotal intermediate in the synthesis of a wide array of commercially valuable compounds.[1][2] Its molecular architecture, which uniquely combines a secondary amine within the piperazine ring and a primary alcohol in the ethyl substituent, confers a bifunctional reactivity that is highly sought after in medicinal chemistry and materials science.[1] The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, where it often enhances pharmacokinetic properties such as aqueous solubility and bioavailability.[1][1] Consequently, this compound serves as a key building block for introducing this privileged scaffold into new chemical entities, particularly in the development of neuroleptic agents and other central nervous system-targeting compounds.[1][3] Beyond its pharmaceutical applications, it is also utilized in the manufacturing of polyurethane catalysts, corrosion inhibitors, surfactants, and synthetic fibers.[3]

This guide will provide an in-depth exploration of the chemical attributes of this compound, offering a robust foundation for its application in complex synthetic pathways.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its reactivity and handling. Its chemical formula is C₆H₁₄N₂O, with a molecular weight of 130.19 g/mol .

Visualizing the Core Structure

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups.

Caption: Molecular Structure of this compound.

Key Physicochemical Data

A compilation of the essential physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 103-76-4 | [1] |

| Molecular Formula | C₆H₁₄N₂O | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow oily liquid | [1][3] |

| Boiling Point | 246 °C (lit.) | [1] |

| Melting Point | -38.5 °C | [1] |

| Density | 1.061 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.506 (lit.) | [1] |

| Water Solubility | Miscible | [1] |

| pKa | 14.96 ± 0.10 (Predicted) | |

| Flash Point | >230 °F |

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of this compound is most commonly achieved through the reaction of piperazine with ethylene oxide. This method is efficient and scalable. The following protocol provides a detailed, step-by-step procedure for a laboratory-scale synthesis, followed by purification via vacuum distillation.

Synthesis Workflow Diagram

Caption: Workflow for Synthesis and Purification.

Step-by-Step Synthesis Protocol: Piperazine and Ethylene Oxide

Materials and Equipment:

-

Piperazine

-

Ethylene oxide

-

Deionized water

-

Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel/gas inlet

-

Cooling circulator

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: In a well-ventilated fume hood, set up a jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and an addition funnel or a gas inlet tube for the introduction of ethylene oxide.

-

Charging the Reactor: Charge the reactor with piperazine and deionized water. The amount of water should be sufficient to dissolve the piperazine and manage the reaction exotherm.

-

Cooling: Begin stirring the mixture and circulate a coolant through the reactor jacket to bring the internal temperature to 10-15 °C.

-

Ethylene Oxide Addition: Slowly introduce ethylene oxide into the reactor. The addition should be carefully controlled to maintain the reaction temperature below 40 °C to minimize the formation of di-substituted byproducts.

-

Reaction: After the addition of ethylene oxide is complete, allow the reaction mixture to warm to 30-35 °C and stir for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up: The crude reaction mixture containing this compound can be directly subjected to purification by vacuum distillation.

Causality Behind Experimental Choices:

-

The use of an excess of piperazine is a common strategy to favor the formation of the mono-substituted product over the di-substituted one.

-

The slow addition of ethylene oxide at a controlled temperature is crucial to manage the exothermic nature of the reaction and to prevent runaway reactions.

Step-by-Step Purification Protocol: Vacuum Distillation

Materials and Equipment:

-

Crude this compound

-

Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum pump or water aspirator

-

Heating mantle with a stirrer

-

Manometer

-

Stir bar

Procedure:

-

Apparatus Assembly: Assemble the vacuum distillation apparatus, ensuring all glass joints are properly greased to maintain a good vacuum.[4] A Claisen adapter is recommended to minimize bumping.[4]

-

Charging the Flask: Place a stir bar in the distillation flask and charge it with the crude this compound. The flask should not be more than two-thirds full.

-

System Evacuation: Connect the apparatus to a vacuum trap and then to the vacuum source.[4] Turn on the vacuum and allow the system to reach a stable low pressure.

-

Heating: Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.[4]

-

Fraction Collection: Collect the different fractions as they distill. The forerun, which may contain residual water and other low-boiling impurities, should be discarded. The main fraction of this compound should be collected at its boiling point at the corresponding pressure.

-

Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[4]

Self-Validating System:

-

The purity of the collected fractions can be readily assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the removal of impurities and the isolation of high-purity this compound.[2]

Key Chemical Reactions

The bifunctional nature of this compound allows for a variety of chemical transformations, primarily involving the secondary amine and the primary alcohol. The most common and synthetically useful reactions are N-alkylation and N-arylation of the piperazine nitrogen.[1]

N-Alkylation

N-alkylation is a fundamental reaction for introducing various substituents onto the piperazine ring, which is a key step in the synthesis of many pharmaceutical compounds.[1]

Experimental Protocol: N-Alkylation with an Alkyl Halide

Materials and Equipment:

-

1-(2-Hydroxyethyl)piperazine

-

Alkyl halide (e.g., 4-(methylthio)benzyl chloride)

-

Triethylamine

-

Ethanol

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-(2-Hydroxyethyl)piperazine, the alkyl halide, and triethylamine in ethanol.[1]

-

Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Triethylamine is used as a base to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

-

Ethanol is a common solvent for this type of reaction due to its ability to dissolve both the reactants and the base.

N-Arylation

Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds and are widely used to synthesize N-arylpiperazine derivatives.[1]

Experimental Protocol: Palladium-Catalyzed N-Arylation

Materials and Equipment:

-

1-(2-Hydroxyethyl)piperazine

-

Aryl halide (e.g., aryl chloride)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOt-Bu)

-

Anhydrous dioxane

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Inert gas supply (argon or nitrogen)

Procedure:

-

Inert Atmosphere: In a Schlenk flask under an inert atmosphere, combine the aryl halide, 1-(2-Hydroxyethyl)piperazine, the palladium catalyst, the phosphine ligand, and the base in anhydrous dioxane.[1]

-

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]

-

Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[1]

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography.[1]

Causality Behind Experimental Choices:

-

The palladium catalyst and phosphine ligand form a catalytically active complex that facilitates the cross-coupling reaction between the amine and the aryl halide.

-

An inert atmosphere is essential to prevent the oxidation and deactivation of the catalyst.

-

A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

Analytical Characterization: Spectroscopic Insights

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound provides key information about the different types of protons and their connectivity in the molecule.[5]

-

δ 3.64 (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂-OH).

-

δ 2.90 (t, 2H): Triplet for the two protons on the carbon adjacent to the piperazine nitrogen (-N-CH₂-).

-

δ 2.52 (m, 4H): Multiplet representing the four protons on the two carbons of the piperazine ring attached to the ethyl group.

-

δ 2.48 (m, 4H): Multiplet for the four protons on the other two carbons of the piperazine ring.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the presence of the six carbon atoms in the molecule.

-

δ 60.5: Carbon of the -CH₂-OH group.

-

δ 59.8: Carbon of the -N-CH₂- group.

-

δ 54.9: Carbons of the piperazine ring adjacent to the substituted nitrogen.

-

δ 46.1: Carbons of the piperazine ring adjacent to the secondary amine nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[6]

-

Broad band at ~3300 cm⁻¹: O-H stretching of the hydroxyl group.

-

~3200 cm⁻¹: N-H stretching of the secondary amine.

-

2940-2820 cm⁻¹: C-H stretching of the aliphatic methylene groups.

-

~1450 cm⁻¹: C-H bending vibrations.

-

~1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.[7]

-

Molecular Ion (M⁺): A peak at m/z 130 corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation patterns for piperazine derivatives involve cleavage of the ring and the substituents. A prominent fragment is often observed at m/z 87, corresponding to the loss of the -CH₂OH group. Other significant fragments can be seen at m/z 99, 70, and 56.

Safety and Handling

This compound is classified as an irritant and can cause skin irritation and serious eye damage.[1] It is essential to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed.

Conclusion

This compound is a cornerstone building block in modern organic and medicinal chemistry. Its bifunctional nature provides a versatile platform for the synthesis of a diverse range of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its chemical properties, structure, and reactivity, as detailed in this guide, is paramount for its effective and safe utilization in research and development. The provided protocols, grounded in established chemical principles, offer a reliable foundation for the synthesis and purification of this important intermediate, empowering scientists to advance their research endeavors.

References

- PrepChem. (n.d.). Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine.

- BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

- Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). WO2017011283A1 - Process for making hydroxyethyl piperazine compounds.

-

ResearchGate. (n.d.). Schematic routes for the preparation of 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin (MNPs-Sp-HEP). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR MAKING HYDROXYETHYL PIPERAZINE COMPOUNDS - European Patent Office - EP 3322696 B1.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

-

YouTube. (2022, April 8). Vacuum Distillation. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Hydroxyethyl)-2-piperidinone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

European Patent Office. (n.d.). bis-\2-Hydroxy-ethyl-piperazine - EP 0338385 B1. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Bis(2-hydroxyethyl)piperazine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. data.epo.org [data.epo.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR [m.chemicalbook.com]

- 6. 1-(2-Hydroxyethyl)piperazine(103-76-4) IR Spectrum [chemicalbook.com]

- 7. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)piperazine for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)piperazine, also known as 1-piperazineethanol, is a versatile chemical intermediate of significant interest in the pharmaceutical and chemical industries.[1] Its bifunctional nature, featuring a secondary amine and a primary alcohol, makes it a valuable scaffold in medicinal chemistry, particularly in the synthesis of neuroleptic agents for treating conditions such as schizophrenia and bipolar disorder.[1] Beyond pharmaceuticals, this compound finds applications in the manufacturing of polyurethane catalysts, corrosion inhibitors, surfactants, and synthetic fibers.[1] This guide provides an in-depth exploration of the primary synthetic protocols for N-(2-hydroxyethyl)piperazine, offering field-proven insights into the causality behind experimental choices and self-validating systems for each protocol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(2-hydroxyethyl)piperazine is crucial for its synthesis, purification, and handling.

| Property | Value | Reference |

| CAS Number | 103-76-4 | [2] |

| Molecular Formula | C₆H₁₄N₂O | [2] |

| Molecular Weight | 130.19 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow oily liquid | [3] |

| Boiling Point | 246 °C | [3] |

| Density | 1.061 g/mL at 25 °C | [3] |

| Water Solubility | Miscible | [3] |

Core Synthesis Methodologies

Several synthetic routes to N-(2-hydroxyethyl)piperazine have been established, each with its own set of advantages and challenges. The selection of a particular method often depends on factors such as the availability of starting materials, desired scale of production, and purity requirements. This guide will focus on three prominent methods:

-

Reaction of Piperazine with Ethylene Oxide: A direct and common approach, but one that requires careful control to manage selectivity.

-

Reductive Amination of Diethanolamine and Monoethanolamine: An alternative route that avoids the use of piperazine as a starting material.

-

Catalytic Amination of Triethanolamine with Ammonia: An industrially relevant method that utilizes readily available starting materials.

Methodology 1: Reaction of Piperazine with Ethylene Oxide

This is one of the most traditional and straightforward methods for the synthesis of N-(2-hydroxyethyl)piperazine. The reaction involves the nucleophilic attack of the secondary amine of piperazine on the epoxide ring of ethylene oxide.

Reaction Mechanism

The lone pair of electrons on one of the nitrogen atoms in piperazine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the epoxide ring and the formation of a zwitterionic intermediate. Subsequent proton transfer results in the formation of N-(2-hydroxyethyl)piperazine. A key challenge in this synthesis is the potential for the newly formed primary alcohol to react with another molecule of ethylene oxide, or for the remaining secondary amine on the product to react further, leading to the formation of byproducts such as 1,4-bis(2-hydroxyethyl)piperazine. To favor the mono-substituted product, a large excess of piperazine is typically used.

Caption: Reaction of Piperazine with Ethylene Oxide.

Experimental Protocol

This protocol is based on principles outlined in various industrial patents and chemical literature, adapted for a laboratory setting.[4][5]

Materials:

-

Piperazine (anhydrous)

-

Ethylene oxide

-

Water (optional, as a solvent)

-

An inert solvent such as toluene or xylene (optional)

Equipment:

-

A pressure-rated glass reactor or a stainless-steel autoclave equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and an inlet for gas addition.

-

A cooling system (e.g., an ice bath) for temperature control.

-

A system for the safe handling and addition of ethylene oxide.

Procedure:

-

Charging the Reactor: In a well-ventilated fume hood, charge the reactor with a significant molar excess of piperazine (e.g., 4-10 molar equivalents) relative to ethylene oxide. If a solvent is used, add it at this stage.

-

Inerting the Atmosphere: Seal the reactor and purge it with an inert gas, such as nitrogen or argon, to remove any air.

-

Temperature Control: Cool the reactor to a temperature between 10-30 °C. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

Addition of Ethylene Oxide: Slowly bubble gaseous ethylene oxide into the stirred piperazine solution or add liquid ethylene oxide dropwise using a syringe pump. The rate of addition should be carefully controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Work-up: Once the reaction is complete (as indicated by the consumption of ethylene oxide), stop the addition of ethylene oxide and allow the reaction mixture to stir for an additional 1-2 hours at the same temperature.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to separate the desired N-(2-hydroxyethyl)piperazine from unreacted piperazine and any di-substituted byproducts.

Causality Behind Experimental Choices

-

Excess Piperazine: Using a large molar excess of piperazine shifts the reaction equilibrium towards the formation of the mono-substituted product, N-(2-hydroxyethyl)piperazine, by increasing the statistical probability of an ethylene oxide molecule reacting with a piperazine molecule rather than the product.

-

Low Temperature: The reaction is highly exothermic. Low temperatures help to control the reaction rate, prevent runaway reactions, and minimize the formation of byproducts.

-

Inert Atmosphere: Ethylene oxide is flammable and can form explosive mixtures with air. An inert atmosphere is essential for safety.

Methodology 2: Reductive Amination of Diethanolamine and Monoethanolamine

This method provides an alternative route to N-(2-hydroxyethyl)piperazine that avoids the use of piperazine as a starting material. It involves a simultaneous reductive alkylation and cyclization reaction.[6][7]

Reaction Mechanism

The proposed mechanism involves the dehydrogenation of monoethanolamine to form an amino-acetaldehyde intermediate. This intermediate then reacts with diethanolamine in a condensation reaction, followed by cyclization and subsequent hydrogenation to yield N-(2-hydroxyethyl)piperazine. A hydrogenation-dehydrogenation catalyst, typically containing nickel, copper, and chromium, is essential for this transformation.

Caption: Reductive Amination of Ethanolamines.

Experimental Protocol

This protocol is derived from patent literature describing the process.[6][7][8]

Materials:

-

Monoethanolamine (MEA)

-

Diethanolamine (DEA)

-

Hydrogenation-dehydrogenation catalyst (e.g., 60-85 mol% nickel, 14-37 mol% copper, and 1-5 mol% chromium)

-

Water or another suitable solvent (optional)

Equipment:

-

A high-pressure autoclave or stirred-tank reactor capable of operating at elevated temperatures and pressures.

-

A system for introducing and maintaining a hydrogen atmosphere.

-

A filtration system for removing the catalyst.

-

A distillation apparatus for purification.

Procedure:

-

Catalyst Activation: If required, activate the catalyst according to the manufacturer's instructions. This often involves reduction under a stream of hydrogen at an elevated temperature.

-

Charging the Reactor: Charge the reactor with monoethanolamine, diethanolamine, the catalyst, and solvent (if used). The molar ratio of MEA to DEA can be varied, but a ratio of approximately 3:1 is often employed.[7]

-

Pressurization and Heating: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired reaction pressure (e.g., 300-800 psig). Heat the stirred reaction mixture to the target temperature (e.g., 125-250 °C).[7]

-

Reaction: Maintain the reaction at the set temperature and pressure for a sufficient time to achieve the desired conversion. The reaction time can range from a few hours to over 24 hours.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to isolate N-(2-hydroxyethyl)piperazine.

Causality Behind Experimental Choices

-

Hydrogen Atmosphere: Hydrogen is essential for the reductive steps of the reaction, including the hydrogenation of the cyclized intermediate to the final product.

-

Ni/Cu/Cr Catalyst: This specific combination of metals provides the necessary catalytic activity for both the dehydrogenation of the alcohol and the hydrogenation of the imine/enamine intermediates. The different metals often have synergistic effects.

-

Elevated Temperature and Pressure: These conditions are necessary to achieve a reasonable reaction rate and to maintain the reactants in the liquid phase.

Methodology 3: Catalytic Amination of Triethanolamine with Ammonia

This industrial process offers a route to N-(2-hydroxyethyl)piperazine from the readily available and inexpensive starting material, triethanolamine.

Reaction Mechanism

In this process, triethanolamine reacts with ammonia in the presence of hydrogen and a heterogeneous catalyst. The reaction involves a series of amination and cyclization steps. One of the hydroxyl groups of triethanolamine is first replaced by an amino group, followed by intramolecular cyclization to form the piperazine ring.

Caption: Catalytic Amination of Triethanolamine.

Experimental Protocol

The following is a generalized laboratory-scale adaptation of the process described in the patent literature.[6]

Materials:

-

Triethanolamine (TEA)

-

Ammonia (liquid or gas)

-

Hydrogen

-

Heterogeneous catalyst (e.g., containing ZrO₂, Al₂O₃, CuO, and oxides of Co, Ni, or Mo)[6]

Equipment:

-

A fixed-bed or slurry-phase high-pressure reactor.

-

A system for feeding liquid and gaseous reactants at high pressure.

-

A product collection and gas-liquid separation system.

-

A distillation setup for purification.

Procedure:

-

Catalyst Loading and Activation: Load the catalyst into the reactor. If it is a fixed-bed reactor, pack the catalyst bed. Activate the catalyst as per the supplier's recommendations, which typically involves reduction in a hydrogen stream.

-

Reaction Execution: Heat the reactor to the desired temperature (e.g., 180-250 °C) and pressurize with hydrogen and ammonia to the target pressure (e.g., 35-300 bar).[6]

-

Reactant Feed: Continuously feed triethanolamine and ammonia into the reactor at a controlled rate.

-

Product Collection: The reaction product exits the reactor and passes through a condenser and a gas-liquid separator.

-

Purification: The collected liquid product is then purified by fractional distillation under reduced pressure to isolate N-(2-hydroxyethyl)piperazine. Unreacted starting materials and byproducts are separated.

Causality Behind Experimental Choices

-

Ammonia: Ammonia serves as the aminating agent, replacing a hydroxyl group on the triethanolamine with an amino group, which is a key step for the subsequent cyclization.

-

Heterogeneous Catalyst: The catalyst is crucial for promoting the amination and cyclization reactions while being easily separable from the reaction mixture, which is advantageous for continuous processes.

-

High Pressure: High pressure is necessary to maintain the reactants in the desired phase and to ensure a sufficient concentration of ammonia and hydrogen for the reaction.

Comparative Analysis of Synthesis Protocols

| Feature | Reaction of Piperazine with Ethylene Oxide | Reductive Amination of Ethanolamines | Catalytic Amination of Triethanolamine |

| Starting Materials | Piperazine, Ethylene Oxide | Monoethanolamine, Diethanolamine | Triethanolamine, Ammonia |

| Key Reagents | - | Ni/Cu/Cr catalyst, H₂ | Heterogeneous catalyst, H₂, NH₃ |

| Typical Yield | Moderate to High (dependent on excess piperazine) | Reported up to ~35% for HEP[7] | Moderate to High (industrially optimized) |

| Selectivity | Can be challenging; risk of di-substitution | Can produce a mixture of piperazines | Can be optimized for high selectivity |

| Reaction Conditions | Low temperature, moderate pressure | High temperature and pressure | High temperature and pressure |

| Advantages | Direct route, relatively simple concept | Avoids use of piperazine as a starting material | Utilizes inexpensive and abundant starting materials |

| Disadvantages | Requires large excess of piperazine, safety concerns with ethylene oxide | Requires specialized catalyst, can have lower selectivity | Requires high-pressure equipment, complex catalyst systems |

Purification and Analysis

Purification

The primary method for purifying N-(2-hydroxyethyl)piperazine is fractional distillation under reduced pressure .[6] This technique is effective in separating the product from lower-boiling starting materials (like piperazine) and higher-boiling byproducts (like 1,4-bis(2-hydroxyethyl)piperazine). The choice of vacuum level and distillation temperature is critical to prevent thermal degradation of the product.

Analytical Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the purity analysis of N-(2-hydroxyethyl)piperazine.[9] It allows for the separation, identification, and quantification of the main component and any volatile impurities.

A typical GC-MS protocol would involve: [9]

-

Sample Preparation: Diluting a small amount of the sample in a suitable solvent like methanol or dichloromethane.

-

GC Separation: Injecting the sample onto a capillary column (e.g., a DB-5ms or similar) where components are separated based on their boiling points and polarity. A typical temperature program might start at 100 °C and ramp up to 280 °C.

-

MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Common impurities that can be identified by GC-MS include: [9]

-

Unreacted piperazine

-

1,4-Bis(2-hydroxyethyl)piperazine

-

Unreacted monoethanolamine and diethanolamine (in the reductive amination route)

Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed for purity assessment, especially for non-volatile impurities.[9]

Safety Considerations

N-(2-hydroxyethyl)piperazine is an irritant to the skin, eyes, and respiratory system.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The synthesis of N-(2-hydroxyethyl)piperazine can be achieved through several viable routes, each with its own set of operational parameters and outcomes. The choice of a specific protocol will be guided by the specific needs of the research or production campaign, including scale, cost, and purity requirements. A thorough understanding of the underlying reaction mechanisms and the rationale for the experimental conditions is paramount for successful and safe synthesis. The analytical techniques outlined in this guide are essential for ensuring the quality and purity of the final product, a critical aspect in its application in the pharmaceutical and chemical industries.

References

- BenchChem. (2025). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.

- Sergeev, D. V., et al. (2022). Methods for the catalytic synthesis of piperazine. Petroleum Chemistry, 62(2), 217-231.

- Huang, J., et al. (2012). One-Step Cyclization: Synthesis of N‑Heteroalkyl‑N′‑tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506-7511.

- BenchChem. (2025). Purity Analysis of 1-(2-Hydroxyethyl)

- Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125-5131.

- Organic Chemistry Portal. (n.d.). Piperazine synthesis.

- Becker, R., et al. (1995). Preparation of N-(2-hydroxyethyl)-piperazine. U.S. Patent No. 5,455,352. Washington, DC: U.S.

- Wei, Y., et al. (2021). Highly Efficient Reductive Amination of Ethanol to Ethylamines over Non-noble Metallic NiCu/MgAlO Catalyst.

- Messina, G., et al. (1989). bis-(2-Hydroxy-ethyl)-piperazine. European Patent No. 0338385.

- CN102432565A (2012). Preparation method of 2-hydroxyethyl piperazine.

- Brennan, M. E., & Speranza, G. P. (1982). Synthesis of N-(2-hydroxyethyl)piperazine. U.S. Patent No. 4,338,443. Washington, DC: U.S.

- PubChem. (n.d.). Synthesis of N-(2-hydroxyethyl)

- Doyle, A. G., et al. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(5), 1895-1903.

- WO2017011283A1 (2017). Process for making hydroxyethyl piperazine compounds.

- Li, C., et al. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.

- CN103254153A (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.

- Xinvoa. (n.d.). N-(2-hydroxyethyl)piperazine.

- ChemicalBook. (n.d.). 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE synthesis.

- King, S. W., et al. (2014). Reductive amination of diethanolamine and resulting product mixture. U.S.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N-(2-Hydroxyethyl)

- Turcotte, J. G., et al. (1986). Processes for producing diethylenetriamine from monoethanolamine. U.S. Patent No. 4,647,701. Washington, DC: U.S.

- Organic Chemistry Portal. (n.d.).

- Master Organic Chemistry. (2017).

- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020). Journal of Analytical & Bioanalytical Techniques, 11(5).

- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2012). Analytical Methods, 4(9), 2843-2850.

- United Nations Office on Drugs and Crime. (n.d.).

- Reductive Aminations with Metal C

- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9.

- Korea Science. (n.d.).

Sources

- 1. N-(2-Hydroxyethyl)piperazine-103-76-4-Used to synthesis triethylene diamine, surfactant, medicine, pesticide, antipsychotic medicine fluphenazine, desulfurization, decarbonization and buffer, etc. - Shaoxing Xingxin New Materials Co., Ltd. [xingxinchem.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. WO2017011283A1 - Process for making hydroxyethyl piperazine compounds - Google Patents [patents.google.com]

- 6. US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]

- 7. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]

- 8. Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The 2-Piperazineethanol Scaffold: A Privileged Motif in Neuropharmacology and Beyond

A Senior Application Scientist's Guide to the Mechanism of Action of 2-Piperazineethanol Derivatives

Introduction: The Versatility of a Core Structure

The this compound scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with profound impacts on human health. The inherent structural features of the piperazine ring—a six-membered heterocycle with two opposing nitrogen atoms—confer favorable pharmacokinetic properties, including aqueous solubility and the potential for oral bioavailability.[] The addition of a hydroxyethyl group provides a key point for molecular elaboration, enabling the fine-tuning of a compound's interaction with biological targets.[2] This guide will provide an in-depth technical exploration of the mechanism of action of two prominent classes of this compound derivatives: the first-generation antihistamines, exemplified by Hydroxyzine, and the atypical antipsychotics, represented by Aripiprazole. Through a detailed examination of their molecular targets, signaling pathways, and structure-activity relationships, we will elucidate how modifications to this core scaffold dictate their distinct therapeutic effects.

Part I: Hydroxyzine - A Diarylmethylpiperazine Antihistamine with Anxiolytic Properties

Hydroxyzine is a classic first-generation antihistamine characterized by a diarylmethyl group attached to one of the piperazine nitrogens.[3] Its primary therapeutic applications are in the treatment of pruritus (itching), urticaria, and as an anxiolytic and sedative.[4][[“]]

Primary Mechanism of Action: Inverse Agonism at the Histamine H1 Receptor

The principal mechanism of action of hydroxyzine is its potent and selective inverse agonism at the histamine H1 receptor.[6] Inverse agonism implies that not only does hydroxyzine block the binding of histamine, but it also reduces the basal, constitutive activity of the receptor.[3]

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[7][8] Upon activation by histamine, the following signaling cascade is initiated:

-

Gq/11 Activation: The activated Gq/11 alpha subunit stimulates phospholipase C (PLC).[7]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7]

-

Downstream Effects: The rise in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines, which are hallmarks of an allergic response.[7][9]

By acting as an inverse agonist, hydroxyzine stabilizes the inactive conformation of the H1 receptor, thereby preventing this cascade and alleviating the symptoms of allergic reactions.

Caption: Signaling pathway of the Dopamine D2 receptor and the modulatory action of Aripiprazole.

Biased Agonism and Functional Selectivity

Recent research has revealed a more nuanced mechanism for aripiprazole involving biased agonism or functional selectivity. [10]This concept posits that a ligand can preferentially activate one signaling pathway over another downstream of the same receptor. For the D2 receptor, the two major pathways are G-protein signaling (leading to cAMP inhibition) and β-arrestin recruitment. [10]Aripiprazole has been shown to be a partial agonist for both pathways, but its relative efficacy can be influenced by factors such as receptor expression levels. [11][12]This biased signaling may contribute to its unique clinical profile, with β-arrestin signaling potentially being important for its antipsychotic effects without inducing the motor side effects associated with G-protein signaling. [13][14]

Part III: Quantitative Pharmacology and Structure-Activity Relationships

The distinct pharmacological profiles of hydroxyzine and aripiprazole are a direct consequence of their chemical structures and the resulting differences in their affinities and functional activities at various receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Hydroxyzine and Aripiprazole

| Receptor | Hydroxyzine (Ki, nM) | Aripiprazole (Ki, nM) |

| Histamine H1 | 2 [15] | 25.1 [16] |

| Dopamine D2 | 378 [15] | 0.34 [17] |

| Serotonin 5-HT1A | - | 1.65 [18] |

| Serotonin 5-HT2A | 50 [15] | 8.7 [18] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity of Aripiprazole

| Assay | Receptor | EC50 (nM) | Emax (% of full agonist) |

| cAMP Inhibition | D2L | 1.6 - 38 [19][12] | 25 - 90% [19][20] |

| β-arrestin Recruitment | D2 | 3.4 - 145 [11][12] | 47 - 73% [11][12] |

Structure-Activity Relationship (SAR) Insights

-

Hydroxyzine (Diarylmethylpiperazine): The diarylmethyl moiety is crucial for high-affinity H1 receptor antagonism. The hydrophobicity of this group plays a significant role in binding. [21]The this compound portion contributes to its overall physicochemical properties.

-

Aripiprazole (Phenylpiperazine): The 2,3-dichlorophenylpiperazine moiety is a key feature for high affinity and partial agonism at D2 receptors. [22]The long butoxy side chain connecting to the quinolinone nucleus is also critical for its unique pharmacological profile. [23]The substitution pattern on the phenyl ring of the piperazine is a major determinant of affinity and selectivity for dopamine and serotonin receptors. [24][25]

Part IV: Experimental Protocols for Mechanistic Elucidation

The characterization of compounds like hydroxyzine and aripiprazole relies on a suite of in vitro pharmacological assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor).

Step-by-Step Methodology:

-

Membrane Preparation: Harvest cells expressing the receptor of interest and prepare a membrane fraction by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-pyrilamine for H1 receptors, [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [19]

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Principle: This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP) in response to adenylyl cyclase stimulation.

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the D2 receptor in a 96-well plate.

-

Stimulation: Pre-incubate the cells with the test compound (aripiprazole) at various concentrations. Then, stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based). [19]4. Data Analysis: For agonists/partial agonists, plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the EC50 and Emax. [19]

Principle: This assay measures changes in intracellular calcium concentration following receptor activation.

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the H1 receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add the test compound (e.g., histamine as an agonist, hydroxyzine as an antagonist) to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: For agonists, plot the change in fluorescence against the log concentration to determine the EC50. For antagonists, measure the inhibition of the agonist-induced response.

Caption: Comparison of workflows for cAMP and Calcium Flux functional assays.

Conclusion

The this compound scaffold is a remarkable example of a privileged structure in drug discovery. Through the detailed examination of hydroxyzine and aripiprazole, we have seen how strategic modifications to this core can lead to compounds with vastly different pharmacological profiles and therapeutic applications. Hydroxyzine's diarylmethyl substitution drives its potent antihistaminic effects, while its interactions with serotonin and dopamine receptors contribute to its anxiolytic properties. In contrast, aripiprazole's unique phenylpiperazine and quinolinone moieties confer a complex mechanism of partial agonism and functional selectivity at dopamine and serotonin receptors, establishing it as a cornerstone of atypical antipsychotic therapy. A thorough understanding of their mechanisms of action, grounded in quantitative pharmacology and elucidated through robust experimental protocols, is essential for the rational design of future generations of safer and more effective medicines based on this versatile scaffold.

References

-

Allen, J. A., & Roth, B. L. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. PNAS, 108(45), 18488-18493. [Link]

-

Small Molecule Pathway Database. (2017). Histamine H1 Receptor Activation. SMPDB. [Link]

-

Wikipedia. (n.d.). Histamine H1 receptor. Retrieved from [Link]

-

Ito, C., et al. (2019). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 20(15), 3765. [Link]

-

Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493. [Link]

-

News-Medical.net. (n.d.). Histamine Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

-

Urban, J. D., et al. (2010). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current pharmaceutical design, 16(5), 534–549. [Link]

-

Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. The Journal of pharmacology and experimental therapeutics, 302(1), 381–389. [Link]

-

PsychDB. (2024). Hydroxyzine. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. Retrieved from [Link]

-

Stark, H., et al. (1996). Structure-activity relationships of novel azomethine prodrugs of the histamine H3-receptor agonist (R)-alpha-methylhistamine: from alkylaryl to substituted diaryl derivatives. Pharmazie, 51(10), 720-726. [Link]

-

PANTHER Pathway. (n.d.). Histamine H1 receptor mediated signaling pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Aripiprazole, a Novel Antipsychotic, Is a High-Affinity Partial Agonist at Human Dopamine D2 Receptors. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Hydroxyzine Pamoate? Retrieved from [Link]

-

Samanin, R., et al. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Advances in experimental medicine and biology, 133, 359-368. [Link]

-

Corponi, F., et al. (2021). Partial Dopamine D2/3 Agonists and Dual Disorders: A Retrospective-Cohort Study in a Real-World Clinical Setting on Patients with Schizophrenia Spectrum Disorders and Cannabis Use Disorder. Journal of Personalized Medicine, 11(11), 1121. [Link]

-

Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411. [Link]

-

Consensus. (n.d.). Hydroxyzine Pamoate Neurotransmitter Effects. Retrieved from [Link]

-

YouTube. (2025). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. Retrieved from [Link]

-

ResearchGate. (n.d.). A structure-activity relationship study of compounds with antihistamine activity. Retrieved from [Link]

-

Kumagai, Y., et al. (2014). Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA. PLoS ONE, 9(9), e106591. [Link]

-

Tadori, Y., et al. (2011). In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors. European journal of pharmacology, 668(3), 405-412. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). hydroxyzine [Ligand Id: 7199] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

-

ACS Publications. (n.d.). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Retrieved from [Link]

-

Gumieniczek, A. (2005). A structure-activity relationship study of compounds with antihistamine activity. Journal of pharmaceutical and biomedical analysis, 39(3-4), 656-662. [Link]

-

PubMed. (n.d.). A structure-activity relationship study of compounds with antihistamine activity. Retrieved from [Link]

-

Consensus. (n.d.). Hydroxyzine Pamoate H1 Antagonism. Retrieved from [Link]

-

Wetsel, W. C., et al. (2017). Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs. Nature chemical biology, 14(2), 123-130. [Link]

-

Slideshare. (n.d.). Structure Activity Relationships - Antipsychotics. Retrieved from [Link]

-

Saxena, M., et al. (1990). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. Journal of medicinal chemistry, 33(11), 2970-2976. [Link]

-

López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of medicinal chemistry, 40(11), 1648-1656. [Link]

-

Kumar, A., et al. (2018). Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice. Indian journal of pharmacology, 50(1), 21–28. [Link]

-

Urs, N. M., et al. (2022). Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice. Schizophrenia bulletin, 48(4), 864–876. [Link]

-

Li, Y., et al. (2024). Exploring the potential pharmacological mechanism of aripiprazole against hyperprolactinemia based on network pharmacology and molecular docking. Scientific reports, 14(1), 1089. [Link]

-

Drugs.com. (2025). Hydroxyzine: Package Insert / Prescribing Information. Retrieved from [Link]

-

PharmGKB. (n.d.). aripiprazole. Retrieved from [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. A structure-activity relationship study of compounds with antihistamine activity. | Semantic Scholar [semanticscholar.org]

- 4. A structure-activity relationship study of compounds with antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Structure Activity Relationships - Antipsychotics | PPTX [slideshare.net]

- 7. SMPDB [smpdb.ca]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. pnas.org [pnas.org]

- 11. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How Do Dopamine Partial Agonists Work for Schizophrenia? [webmd.com]

- 17. psychdb.com [psychdb.com]

- 18. What is the mechanism of Hydroxyzine Pamoate? [synapse.patsnap.com]

- 19. Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fulcrum of Innovation: 2-Piperazineethanol as a Pivotal Chemical Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Among the myriad of piperazine derivatives, 2-Piperazineethanol, also known as 1-(2-Hydroxyethyl)piperazine, emerges as a particularly versatile and valuable building block. Its unique bifunctional nature, possessing a reactive secondary amine and a primary alcohol, provides a dual handle for molecular elaboration, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).[2] This guide offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its strategic application in the development of innovative therapeutics.

Core Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and formulation. This clear, colorless to pale yellow oily liquid is highly soluble in water and common organic solvents like ethanol, a characteristic that enhances its utility in a variety of reaction conditions.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 103-76-4 | [5] |

| Molecular Formula | C₆H₁₄N₂O | [5] |

| Molecular Weight | 130.19 g/mol | [5] |

| Boiling Point | 246 °C | [3] |

| Melting Point | -38.5 °C | [3] |

| Density | 1.061 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.506 | [3] |

| Water Solubility | Miscible | [3][4] |

| pKa | 14.96 ± 0.10 (Predicted) | [6] |

Safety and Handling: this compound is classified as an irritant, capable of causing skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this chemical.[2] It is stable under normal conditions and should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[2][8]

Synthesis of the this compound Scaffold

The efficient synthesis of this compound is a critical first step for its widespread use. Several methods have been developed, with the reaction of piperazine with ethylene oxide or a 2-haloethanol being the most common.

Synthesis from Piperazine and Ethylene Oxide

This method involves the nucleophilic ring-opening of ethylene oxide by piperazine. The reaction is typically carried out in a suitable solvent and can be catalyzed by water or a weak acid.

Experimental Protocol: Synthesis of this compound from Piperazine and Ethylene Oxide

Materials:

-

Piperazine

-

Ethylene oxide

-

Methanol (solvent)

-

Water (catalyst)

Procedure:

-

In a well-ventilated fume hood, dissolve piperazine (1.0 equivalent) in methanol in a pressure-rated reaction vessel.

-

Add a catalytic amount of water to the solution.

-

Cool the mixture in an ice bath and slowly bubble ethylene oxide (1.0-1.2 equivalents) through the solution with vigorous stirring. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed with extreme care in a properly functioning fume hood.

-

Seal the reaction vessel and allow it to warm to room temperature.

-

Heat the reaction mixture to 50-60 °C and maintain for several hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully vent any excess ethylene oxide.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a clear oil.

Causality of Experimental Choices: The use of an excess of piperazine can help to minimize the formation of the dialkylated product, N,N'-bis(2-hydroxyethyl)piperazine.[9] Methanol is a good solvent for both reactants, and the reaction temperature is kept moderate to control the exothermicity of the epoxide ring-opening.

Synthesis from Piperazine and 2-Bromoethanol

An alternative route involves the N-alkylation of piperazine with 2-bromoethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed.

Experimental Protocol: Synthesis of this compound from Piperazine and 2-Bromoethanol

Materials:

-

Piperazine

-

2-Bromoethanol

-

Potassium carbonate (base)

-

Acetonitrile (solvent)

Procedure:

-

To a stirred suspension of piperazine (2.0 equivalents) and potassium carbonate (1.5 equivalents) in acetonitrile, add 2-bromoethanol (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or vacuum distillation.

Causality of Experimental Choices: A molar excess of piperazine is used to favor mono-alkylation. Potassium carbonate is a mild and effective base for this transformation. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Reactivity and Derivatization: The Dual Functionality of this compound

The synthetic utility of this compound stems from the differential reactivity of its two functional groups: the secondary amine of the piperazine ring and the primary hydroxyl group. This allows for selective modifications to build complex molecular architectures.

Reactions at the Piperazine Nitrogen: N-Alkylation and N-Arylation

The secondary amine in the piperazine ring is a nucleophilic center that readily undergoes N-alkylation and N-arylation reactions. These transformations are fundamental to incorporating the 2-hydroxyethylpiperazine moiety into a target molecule.

Experimental Protocol: General Procedure for N-Alkylation of this compound

This protocol describes a typical SN2 reaction with an alkyl halide.[2]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Triethylamine or Potassium Carbonate (base)

-

Ethanol or Acetonitrile (solvent)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the base (1.2 equivalents) in the chosen solvent.

-

Add the alkyl halide (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (the hydrohalide salt of the base) has formed, remove it by filtration.

-

Remove the solvent in vacuo.

-

The crude product can be purified by column chromatography or crystallization.

Causality of Experimental Choices: The choice of base and solvent can be optimized depending on the reactivity of the alkyl halide. For more reactive halides, a weaker base and lower temperatures may be sufficient. The SN2 mechanism dictates that less sterically hindered alkyl halides will react more readily.

Caption: Workflow for the N-alkylation of this compound.

Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general representation of a palladium-catalyzed cross-coupling reaction.[2]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (1.5 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices: The choice of catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination and depends on the nature of the aryl halide. Electron-deficient aryl halides are generally more reactive. Anhydrous and inert conditions are necessary to prevent the deactivation of the catalyst.

Reactions at the Hydroxyl Group: Esterification

The primary alcohol of this compound can undergo esterification with carboxylic acids or their derivatives. This allows for the introduction of a variety of functional groups at this position, further expanding the chemical diversity of the resulting molecules.

Experimental Protocol: Fischer Esterification of this compound

This protocol describes the acid-catalyzed esterification with a carboxylic acid.

Materials:

-

N-Protected-2-piperazineethanol (to prevent side reactions at the piperazine nitrogen)

-

Carboxylic acid (e.g., acrylic acid)

-

Sulfuric acid (catalyst)

-

Toluene (solvent)

Procedure:

-

To a solution of N-protected-2-piperazineethanol (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in toluene, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Deprotect the piperazine nitrogen if necessary.

Causality of Experimental Choices: The piperazine nitrogen must be protected (e.g., with a Boc group) to prevent it from reacting with the carboxylic acid or the acid catalyst. The use of a Dean-Stark trap is essential to drive the equilibrium towards the ester product by removing water.

Applications of this compound in Drug Discovery

The this compound scaffold is a recurring motif in a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS).[10] Its ability to modulate physicochemical properties such as solubility and basicity makes it a valuable component in drug design.[1]

Antipsychotic Agents

Arylpiperazine derivatives are a well-established class of antipsychotic drugs with affinities for dopamine and serotonin receptors.[11] this compound serves as a key building block for many of these compounds.

Example: Synthesis of Aripiprazole Analogues

Aripiprazole is a widely used atypical antipsychotic. While the direct synthesis of aripiprazole does not start from this compound, the N-alkylation of a substituted piperazine with a halo-alkoxy-aryl moiety is a key step. Analogues can be readily synthesized using this compound as a starting material, where the hydroxyl group can be further functionalized.

Caption: General synthetic strategy for atypical antipsychotics using this compound.

Kinase Inhibitors

The piperazine moiety is frequently incorporated into kinase inhibitors to enhance their solubility and cell permeability.[12] this compound can be used to introduce this important pharmacophore.

Example: Synthesis of VEGFR2 Tyrosine Kinase Inhibitors

Piperazine-based thiazolidinones have been identified as potent VEGFR2 tyrosine kinase inhibitors.[13] The synthesis of these compounds can involve the reaction of a thiazolidinone core with a piperazine derivative, which can be prepared from this compound.

Antiviral Agents

Piperazine derivatives have also shown promise as antiviral agents.[14] The 2-hydroxyethylpiperazine scaffold can be found in compounds being investigated for their activity against a range of viruses.

Structure-Activity Relationship Insights: The presence of the 2-hydroxyethyl group can influence the biological activity of piperazine-containing drugs in several ways. The hydroxyl group can act as a hydrogen bond donor, potentially increasing the binding affinity of the molecule to its target protein. Furthermore, this polar group can improve the aqueous solubility of the compound, which is often a desirable property for drug candidates.[15] The flexibility of the hydroxyethyl chain can also allow for optimal positioning of the molecule within the binding pocket of the target.

Conclusion

This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its bifunctional nature provides a flexible platform for the synthesis of a wide array of complex molecules with diverse biological activities. The straightforward and well-understood reactivity of its secondary amine and primary alcohol allows for the strategic and controlled introduction of the 2-hydroxyethylpiperazine moiety, a privileged scaffold in modern drug discovery. As the quest for novel and more effective therapeutics continues, the importance of this compound as a key intermediate is set to grow, making a thorough understanding of its chemistry essential for researchers and drug development professionals.

References